Introduction: Understanding a Niche Sterically Hindered Phenolic Antioxidant
Introduction: Understanding a Niche Sterically Hindered Phenolic Antioxidant
An In-Depth Technical Guide to 2,6-Dioctadecyl-4-methylphenol
2,6-Dioctadecyl-4-methylphenol is a complex organic molecule belonging to the sterically hindered phenol class of antioxidants. Its structure is characterized by a central phenol group, which is the active antioxidant moiety. This phenol is flanked by two large octadecyl alkyl chains, which provide significant steric hindrance and high lipophilicity. This unique architecture dictates its function and applications, making it a subject of interest for researchers in polymer science, industrial chemistry, and formulation science. Unlike its more common, smaller analog Butylated Hydroxytoluene (BHT), the long aliphatic chains of 2,6-Dioctadecyl-4-methylphenol render it exceptionally soluble in nonpolar media and give it very low volatility, making it an ideal stabilizer for high-temperature applications and in oleaginous systems.
This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis principles, and potential applications, offering field-proven insights for scientists and development professionals.
Chemical Identity and Structure
The fundamental identity of a chemical compound is defined by its structure and internationally recognized identifiers.
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IUPAC Name: 4-methyl-2,6-dioctadecylphenol[1]
The molecule consists of a phenol ring where the hydroxyl (-OH) group at position 1 is the active site for antioxidant activity. A methyl (-CH₃) group is located at position 4 (the para position). The key features are the two long octadecyl (-C₁₈H₃₇) chains at positions 2 and 6 (the ortho positions). These bulky groups sterically hinder the hydroxyl group, which modulates its reactivity and prevents unwanted side reactions, a hallmark of this class of antioxidants.
Physicochemical Properties: A Comprehensive Data Summary
The physical properties of 2,6-Dioctadecyl-4-methylphenol are dominated by its high molecular weight and long alkyl chains, making it a waxy solid with very low water solubility and volatility.
| Property | Value | Source |
| Molecular Weight | 613.1 g/mol | [1][2] |
| Appearance | White to pale-yellow crystalline solid | |
| Boiling Point | 310 - 335 °C (590 - 635 °F) | |
| Density | 0.94 g/cm³ at 25 °C (77 °F) | |
| Solubility | Insoluble in water; Soluble in oils and organic solvents like ethanol and toluene. | [3] |
Note: Some data points are based on closely related hindered phenols and are representative of the class.
Mechanism of Antioxidant Action
The primary function of 2,6-Dioctadecyl-4-methylphenol is to inhibit autoxidation. Autoxidation is a free-radical chain reaction that degrades organic materials, particularly those containing unsaturated bonds, such as fats, oils, plastics, and rubbers. The process is initiated by factors like heat, light, or metal catalysts, which create highly reactive peroxy radicals (ROO•).
2,6-Dioctadecyl-4-methylphenol acts as a chain-terminating antioxidant by donating its phenolic hydrogen atom to the peroxy radical. This neutralizes the radical and stops the degradation cycle. The resulting phenoxy radical is highly stabilized by resonance and the steric hindrance from the bulky octadecyl groups, preventing it from initiating new oxidation chains.
The core reactions are:
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ROO• + ArOH → ROOH + ArO•
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ROO• + ArO• → Non-radical products
Here, ArOH represents the hindered phenol. Each molecule can effectively neutralize two peroxy radicals, making it a highly efficient stabilizer.
Synthesis Pathway: The Friedel-Crafts Alkylation Approach
While specific manufacturing protocols for 2,6-Dioctadecyl-4-methylphenol are proprietary, its synthesis follows the well-established principles for producing sterically hindered phenols. The most common industrial method is the acid-catalyzed Friedel-Crafts alkylation of a phenol derivative.
A representative synthesis would involve the reaction of p-cresol (4-methylphenol) with 1-octadecene (an 18-carbon alkene) in the presence of an acid catalyst like sulfuric acid or an acidic ion-exchange resin. The alkene is activated by the acid catalyst and then attacks the electron-rich phenol ring, preferentially at the ortho positions due to the directing effect of the hydroxyl group.
Caption: Fig. 2: Workflow for assessing antioxidant efficacy via RPVOT.
Data Analysis: A longer induction time for the test sample compared to the control directly indicates the effectiveness of 2,6-Dioctadecyl-4-methylphenol in preventing oxidation under accelerated conditions. The percentage increase in oxidation lifetime can be calculated as a quantitative measure of its performance.
Conclusion
2,6-Dioctadecyl-4-methylphenol represents a specialized, high-performance antioxidant tailored for demanding applications. Its defining features—two long octadecyl chains providing steric hindrance and extreme lipophilicity—confer low volatility and excellent solubility in nonpolar media. This makes it an invaluable tool for scientists and engineers working to prevent oxidative degradation in polymers, industrial lubricants, and oleochemical-based products. Understanding its chemical properties, mechanism of action, and proper handling is essential for leveraging its full potential in developing stable, long-lasting materials and formulations.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14274819, 2,6-Dioctadecyl-4-methylphenol. Available at: [Link]
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U.S. Environmental Protection Agency (2026). Substance Details for Phenol, 4-methyl-2,6-dioctadecyl-. Substance Registry Services (SRS). Available at: [Link]
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FTP Directory Listing (N.D.). Safety Data Sheet for a related product. Available at: [Link] (Note: This is a representative link for a similar compound's SDS as the original FTP link is not a stable source).
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Ataman Kimya (N.D.). 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. Available at: [Link]
